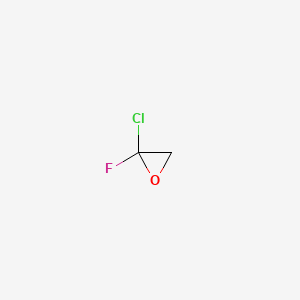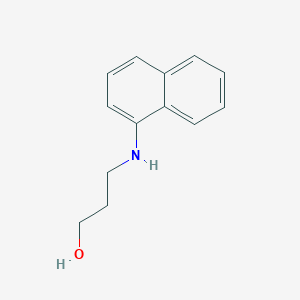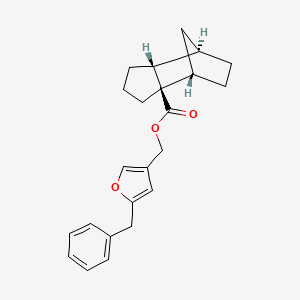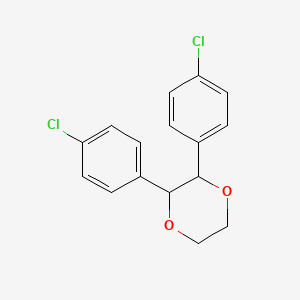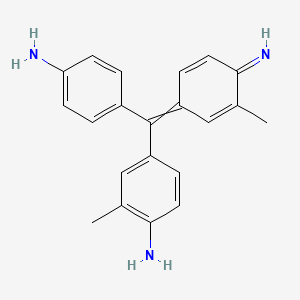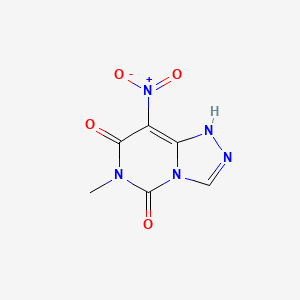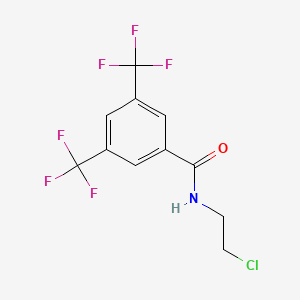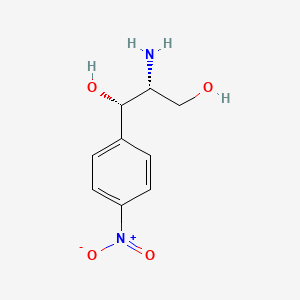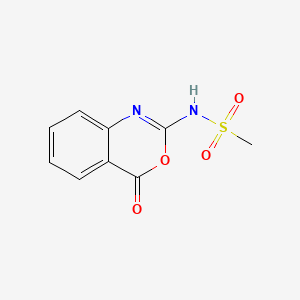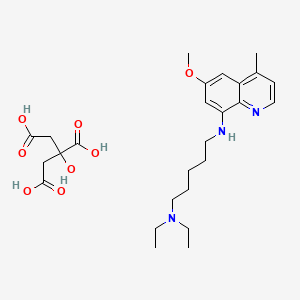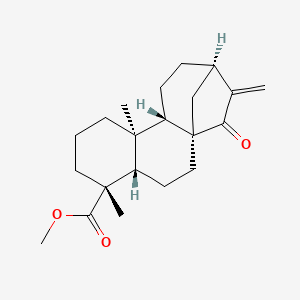
ent-15-Oxo-kaur-16-en-19-oic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-15-Oxo-kaur-16-en-19-oic acid methyl ester: is a diterpenoid compound that is derived from the kaurene family. This compound is known for its significant biological activities, including antitumor, anti-inflammatory, and antioxidant properties. It is often isolated from various plant species, particularly those used in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-15-Oxo-kaur-16-en-19-oic acid methyl ester typically involves the oxidation of kaurene derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the oxo group at the 15th position. The esterification process is then carried out using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound often involves the extraction of kaurene derivatives from plant sources followed by chemical modification. The process includes large-scale oxidation and esterification reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or alcohols.
Major Products:
Oxidation: More oxidized kaurene derivatives.
Reduction: Hydroxy derivatives of kaurene.
Substitution: Various substituted kaurene esters.
Scientific Research Applications
Chemistry: Ent-15-Oxo-kaur-16-en-19-oic acid methyl ester is used as a starting material for the synthesis of more complex diterpenoid compounds. It serves as a model compound for studying the reactivity and transformation of kaurene derivatives.
Biology: In biological research, this compound is studied for its role in plant metabolism and its potential as a natural pesticide. It is also used to investigate the biosynthesis pathways of diterpenoids in plants.
Medicine: The compound has shown promising antitumor activity in various cancer cell lines. It induces apoptosis in cancer cells by activating mitochondrial pathways and caspase enzymes . Additionally, it exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Industry: In the industrial sector, this compound is used in the formulation of natural pesticides and herbicides. Its antioxidant properties make it a valuable additive in cosmetic and pharmaceutical products .
Mechanism of Action
The mechanism of action of ent-15-Oxo-kaur-16-en-19-oic acid methyl ester involves multiple molecular targets and pathways. In cancer cells, it induces apoptosis by translocating Bax into the mitochondria, down-regulating Bcl-2, and activating caspase-9 and caspase-3 . It also releases cytochrome c into the cytosol and translocates apoptosis-inducing factor from the mitochondria to the nucleus . In anti-inflammatory pathways, it inhibits the production of pro-inflammatory cytokines and modulates the activity of transcription factors like NF-κB .
Comparison with Similar Compounds
Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid: This compound shares a similar structure but has a hydroxyl group at the 11th position.
Kaur-16-en-18-oic acid, methyl ester: Another kaurene derivative with a different substitution pattern.
Uniqueness: Ent-15-Oxo-kaur-16-en-19-oic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to induce apoptosis in cancer cells and its anti-inflammatory properties make it a valuable compound for research and industrial applications.
Properties
CAS No. |
22376-47-2 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
methyl (1R,4S,5R,9S,10S,13R)-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-13-14-6-7-16-19(2)9-5-10-20(3,18(23)24-4)15(19)8-11-21(16,12-14)17(13)22/h14-16H,1,5-12H2,2-4H3/t14-,15+,16+,19-,20-,21-/m1/s1 |
InChI Key |
VGIYQTCUAQAPCL-KLSAVCNVSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4=O)(C)C(=O)OC |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4=O)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


